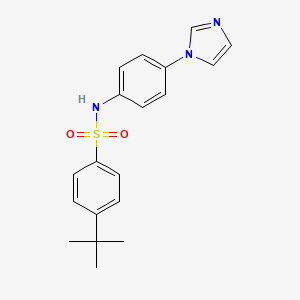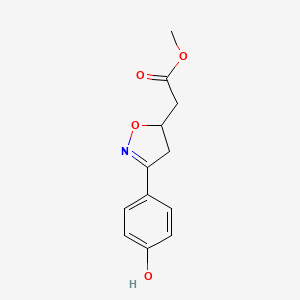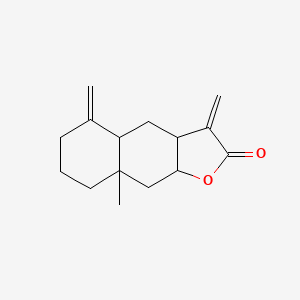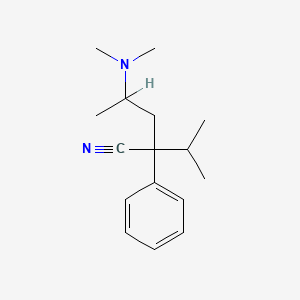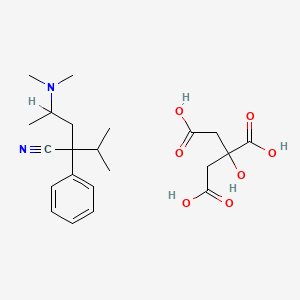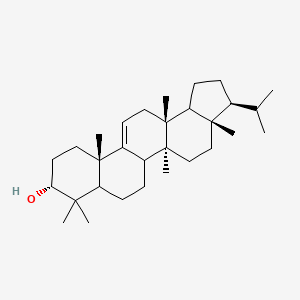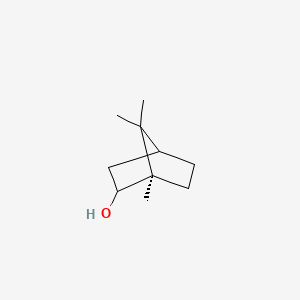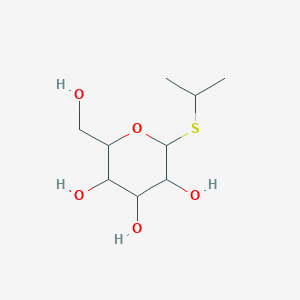
异丙基硫代半乳糖苷 (IPTG)
描述
Isopropyl β-D-1-thiogalactopyranoside (IPTG) is a molecular biology reagent . This compound is a molecular mimic of allolactose, a lactose metabolite that triggers transcription of the lac operon . It is therefore used to induce protein expression where the gene is under the control of the lac operator .
Synthesis Analysis
IPTG-induced high protein expression has been used for whole-cell biosynthesis . The optimal induction conditions for E. coli GluDH-FDH were 0.2 mM IPTG, induction for 19 h at 28°C . The 200 mM D-PPT was biocatalyzed by E. coli DAAO-CAT for 4 h with a space-time yield of 9.0 g·L −1 ·h −1 and a conversion rate of over 99.0% .
Molecular Structure Analysis
IPTG contains a total of 33 atoms; 18 Hydrogen atoms, 9 Carbon atoms, 5 Oxygen atoms, and 1 Sulfur atom .
Chemical Reactions Analysis
IPTG has been a favored approach for recombinant protein expression using Escherichia coli as a heterologous host for more than six decades . Gene expression under lac operon regulation is tightly correlated with intracellular IPTG concentration due to allosteric regulation of the lac repressor protein (lacY) .
科学研究应用
蛋白质表达与纯化
IPTG 在分子生物学中被广泛用于重组蛋白的表达和纯化。它是细菌或酵母等基因修饰生物中靶蛋白表达的诱导剂。 当 IPTG 被引入生长培养基中时,它会激活 lac 操纵子,导致目标蛋白的高水平表达 .
基因调控研究
研究人员利用 IPTG 研究基因调控机制。 通过诱导或抑制 lac 操纵子,科学家可以观察基因表达的影响并了解各种遗传元件的调控作用 .
酶活性测定
IPTG 与 X-Gal 结合使用,用于蓝白菌落筛选,这有助于识别已成功整合质粒并表达 β-半乳糖苷酶的细胞。 这种酶活性测定对于克隆和质粒扩增研究至关重要 .
合成生物学
在合成生物学中,IPTG 用于控制合成基因回路的表达。 这允许微调基因表达水平,这对开发具有所需性状的合成生物至关重要 .
结构生物学
IPTG 诱导的蛋白质过表达使研究人员能够获得足够的蛋白质量用于晶体学和其他结构生物学技术。 这对理解蛋白质结构和功能至关重要 .
药理学研究
IPTG 可用于在宿主细胞中诱导药物相关蛋白质(例如酶或抗体)的产生。 这对药物开发和治疗性蛋白质的生产具有重要意义 .
所有这些应用都利用了 IPTG 作为乳糖的非代谢类似物的独特特性,为在各种研究背景中诱导基因表达提供了一种可靠且一致的方法。 该化合物在水中的稳定性和溶解度使其成为科学研究领域的多功能工具 .
作用机制
Target of Action
Isopropyl beta-D-thiogalactopyranoside primarily targets the lac repressor protein in Escherichia coli . The lac repressor protein is a DNA-binding protein which inhibits the transcription of the lac operon .
Mode of Action
Isopropyl beta-D-thiogalactopyranoside acts by binding to the lac repressor protein and altering its conformation . This prevents the lac repressor from binding to the operator region of the lac operon . As a result, Isopropyl beta-D-thiogalactopyranoside induces the expression of genes downstream of the lac operator .
Biochemical Pathways
The primary biochemical pathway affected by Isopropyl beta-D-thiogalactopyranoside is the lac operon pathway . Upon binding to the lac repressor, Isopropyl beta-D-thiogalactopyranoside allows the transcription of genes in the lac operon, such as the gene coding for beta-galactosidase . Beta-galactosidase is a hydrolase enzyme that catalyzes the hydrolysis of β-galactosides into monosaccharides .
Pharmacokinetics
It is known that isopropyl beta-d-thiogalactopyranoside is a non-metabolizable galactose analog .
Result of Action
The primary molecular effect of Isopropyl beta-D-thiogalactopyranoside’s action is the transcription of the beta-galactosidase gene . This results in the production of the beta-galactosidase enzyme, which promotes lactose utilization .
Action Environment
The action of Isopropyl beta-D-thiogalactopyranoside can be influenced by environmental factors such as temperature and concentration. For instance, it is stable for 5 years when stored as a powder at 4 °C or below . Additionally, the concentration of Isopropyl beta-D-thiogalactopyranoside used can affect the strength of induction required .
安全和危害
未来方向
Optimizing kcat and KM parameters by targeted mutation of the galactoside binding site in lacY could be a future strategy to improve the performance of recombinant protein expression . For example, if kcat were reduced whilst KM was increased, active transport of IPTG across the cytoplasmic membrane would be reduced, thereby lessening the metabolic burden on the cell and expediting accumulation of recombinant protein .
属性
IUPAC Name |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-propan-2-ylsulfanyloxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O5S/c1-4(2)15-9-8(13)7(12)6(11)5(3-10)14-9/h4-13H,3H2,1-2H3/t5-,6+,7+,8-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHPUYQFMNQIOC-NXRLNHOXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1C(C(C(C(O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)S[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6041052 | |
| Record name | Isopropyl beta-D-1-thiogalactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6041052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid with an odor of sulfur; [Promega MSDS] | |
| Record name | Isopropyl beta-D-thiogalactopyranoside | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14991 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
367-93-1 | |
| Record name | Isopropyl β-D-thiogalactopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=367-93-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isopropyl thiogalactoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000367931 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isopropyl beta-D-thiogalactopyranoside | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01862 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | .beta.-D-Galactopyranoside, 1-methylethyl 1-thio- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isopropyl beta-D-1-thiogalactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6041052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopropyl-β-D-thiogalactopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.094 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOPROPYL .BETA.-D-THIOGALACTOPYRANOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X73VV2246B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does IPTG interact with its target and what are the downstream effects?
A1: IPTG is a molecular mimic of allolactose, a lactose metabolite. It functions as a potent inducer of the lac operon in Escherichia coli (E. coli) and other bacteria. [, , ] The lac operon contains genes encoding proteins involved in lactose metabolism.
- Binding to the lac repressor: IPTG binds to the lac repressor protein, a DNA-binding protein that normally blocks transcription of the lac operon. This binding causes a conformational change in the repressor, preventing it from binding to the operator region of the lac operon. []
- Transcriptional activation: With the repressor removed, RNA polymerase can bind to the promoter region and initiate transcription of the lac operon genes. []
- Protein expression: This transcription leads to the production of enzymes like β-galactosidase, which breaks down lactose, and lactose permease, which transports lactose into the cell. [, ]
Q2: What is the molecular formula, weight, and spectroscopic data of IPTG?
A2:
Q3: What are the storage recommendations for IPTG?
A3: IPTG is typically stored as a dry powder at -20°C and is stable for several years under these conditions. [, ] Aqueous solutions of IPTG can be sterilized by autoclaving and remain stable for several months at 4°C. [, , ]
Q4: Are there advantages to using autoclavable IPTG and lactose solutions?
A5: Yes, using autoclavable solutions simplifies the preparation process and reduces waste compared to filter sterilization methods. Studies have shown that autoclaved IPTG and lactose solutions can effectively induce gene expression. []
Q5: Does IPTG have any catalytic properties?
A6: IPTG itself is not a catalyst. It does not directly participate in enzymatic reactions. Its role is primarily regulatory, serving as an inducer of gene expression. [, , ]
Q6: Has computational chemistry been used to study IPTG and its interactions?
A6: While specific computational studies on IPTG were not mentioned in the provided research papers, computational techniques like molecular docking and molecular dynamics simulations are frequently used to study ligand-protein interactions, including those between IPTG and the lac repressor.
Q7: What is known about the stability and formulation of IPTG?
A9: IPTG is chemically stable and can be stored as a powder or in solution. It is typically formulated as a concentrated stock solution in water, which can be sterilized by autoclaving. [, , ]
Q8: Are there specific SHE regulations regarding IPTG handling and disposal?
A8: While IPTG is not generally considered highly toxic, standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment and disposing of IPTG solutions according to local regulations.
Q9: How is IPTG typically used in gene expression studies?
A11: IPTG is added to bacterial cultures at specific concentrations and time points to induce the expression of genes under the control of the lac operon promoter. The optimal IPTG concentration and induction time can vary depending on the specific experiment and the expression system used. [, ]
Q10: What techniques are used to analyze the expression of genes induced by IPTG?
A10: Common techniques include:
- SDS-PAGE: To separate proteins based on size and visualize the expression of the target protein. [, , , , ]
- Western blotting: To detect and quantify the target protein using specific antibodies. [, , , , ]
- Enzyme activity assays: To measure the activity of enzymes encoded by the induced genes. [, ]
Q11: What are some key historical milestones in the research and use of IPTG?
A13:
- Discovery of the lac operon: The groundbreaking work of Jacob and Monod in the 1960s on the lac operon in E. coli laid the foundation for understanding gene regulation and the use of inducers like IPTG. []
- Development of recombinant DNA technology: The advent of recombinant DNA technology in the 1970s enabled researchers to clone and express genes in different organisms, further expanding the applications of IPTG in molecular biology research. []
- Continued use as a standard reagent: IPTG remains a widely used reagent in research laboratories worldwide for inducing gene expression, highlighting its enduring importance in molecular biology. [, , ]
Q12: What are some examples of cross-disciplinary applications of IPTG?
A12: While IPTG's primary role is in molecular biology, its use extends to various disciplines:
- Biotechnology: IPTG-inducible expression systems are used in the production of recombinant proteins for therapeutic and industrial applications. [, ]
- Synthetic Biology: IPTG is employed in the construction of genetic circuits and synthetic biological systems, enabling researchers to program cells to perform specific functions. []
- Biomaterials Science: IPTG-inducible systems are explored for controlling the expression of genes involved in biomaterial production and tissue engineering. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





